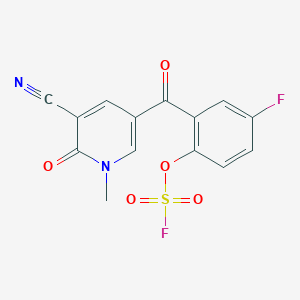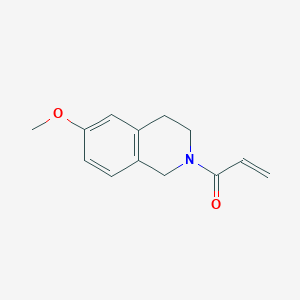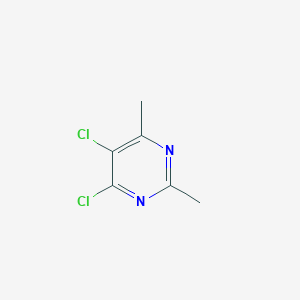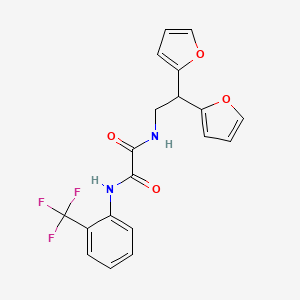
3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine, commonly known as CF3DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CF3DPA is a heterocyclic compound that belongs to the pyridine family and contains a cyano group, a methyl group, and a fluorosulfonyloxybenzoyl group.
Mechanism of Action
The mechanism of action of CF3DPA is not fully understood. However, it is believed that CF3DPA exerts its biological activity by interacting with specific enzymes or receptors. In the case of anticancer activity, CF3DPA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CF3DPA has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CF3DPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CF3DPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. CF3DPA has also been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
CF3DPA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of more complex molecules. CF3DPA-based MOFs have shown high selectivity and efficiency in gas separation and catalytic reactions. CF3DPA can also be used as a fluorescent probe for the detection of metal ions in aqueous solutions.
However, CF3DPA also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. The synthesis of CF3DPA requires the use of hazardous chemicals such as trifluoromethanesulfonyl chloride, which can pose a safety risk to researchers.
Future Directions
For the study of CF3DPA include further optimization of CF3DPA-based MOFs and modification of CF3DPA for improved fluorescence properties.
Synthesis Methods
The synthesis of CF3DPA involves the reaction of 2-cyano-5-(5-fluoro-2-hydroxybenzoyl)-1-methylpyridine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at low temperature and yields CF3DPA as a white solid. The purity of the compound can be improved by recrystallization or column chromatography.
Scientific Research Applications
CF3DPA has shown potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, CF3DPA has been studied for its anticancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. CF3DPA has also been studied for its antibacterial and antifungal activity.
In material science, CF3DPA has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. CF3DPA-based MOFs have shown high selectivity and efficiency in gas separation and catalytic reactions.
In analytical chemistry, CF3DPA has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. The complex formed between CF3DPA and metal ions exhibits strong fluorescence, which can be used for the quantitative determination of metal ions in aqueous solutions.
properties
IUPAC Name |
3-cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O5S/c1-18-7-9(4-8(6-17)14(18)20)13(19)11-5-10(15)2-3-12(11)23-24(16,21)22/h2-5,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYREOVBKHZAGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2364226.png)
![N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide](/img/structure/B2364231.png)


![2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2364234.png)
![3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364236.png)
![2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile](/img/structure/B2364241.png)
![1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate](/img/structure/B2364242.png)
![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2364243.png)

![2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364246.png)
![2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2364247.png)
